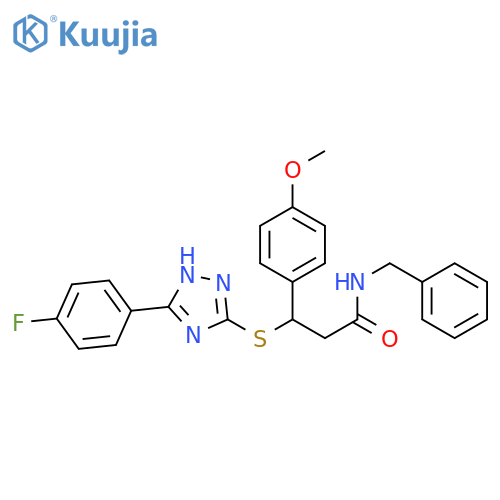Cas no 690248-66-9 (N-benzyl-3-{3-(4-fluorophenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(4-methoxyphenyl)propanamide)

690248-66-9 structure
商品名:N-benzyl-3-{3-(4-fluorophenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(4-methoxyphenyl)propanamide
N-benzyl-3-{3-(4-fluorophenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-3-{3-(4-fluorophenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(4-methoxyphenyl)propanamide
- N-benzyl-3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)propanamide
- 690248-66-9
- N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide
- AKOS016324342
- AKOS000809952
- NCGC00275774-01
- N-benzyl-3-((3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)thio)-3-(4-methoxyphenyl)propanamide
- AB01279519-01
- F1710-0014
-
- インチ: 1S/C25H23FN4O2S/c1-32-21-13-9-18(10-14-21)22(15-23(31)27-16-17-5-3-2-4-6-17)33-25-28-24(29-30-25)19-7-11-20(26)12-8-19/h2-14,22H,15-16H2,1H3,(H,27,31)(H,28,29,30)
- InChIKey: IBWSUKYFASUYCC-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1)(=O)CC(SC1N=C(C2=CC=C(F)C=C2)NN=1)C1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 462.15257532g/mol
- どういたいしつりょう: 462.15257532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
N-benzyl-3-{3-(4-fluorophenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(4-methoxyphenyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1710-0014-2μmol |
N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide |
690248-66-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1710-0014-3mg |
N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide |
690248-66-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1710-0014-5μmol |
N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide |
690248-66-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1710-0014-4mg |
N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide |
690248-66-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1710-0014-2mg |
N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide |
690248-66-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1710-0014-1mg |
N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide |
690248-66-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1710-0014-5mg |
N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide |
690248-66-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-benzyl-3-{3-(4-fluorophenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(4-methoxyphenyl)propanamide 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
690248-66-9 (N-benzyl-3-{3-(4-fluorophenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(4-methoxyphenyl)propanamide) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
